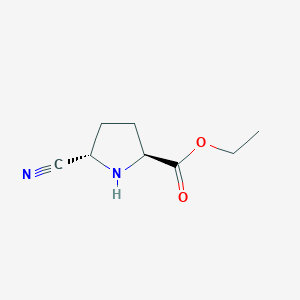

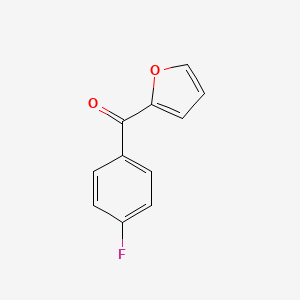

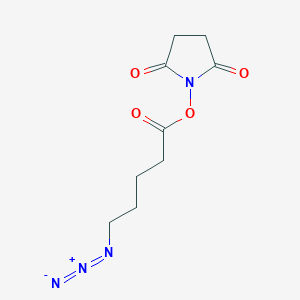

![molecular formula C14H12O B1312265 3-[(E)-2-phénylvinyl]phénol CAS No. 76425-88-2](/img/structure/B1312265.png)

3-[(E)-2-phénylvinyl]phénol

Vue d'ensemble

Description

3-[(E)-2-phenylvinyl]phenol is an organic compound characterized by a phenol group attached to a styrene moiety. This compound is part of the phenolic family, which is known for its diverse biological activities and significant industrial applications. Phenolic compounds are widely recognized for their antioxidant, antimicrobial, and anti-inflammatory properties .

Applications De Recherche Scientifique

3-[(E)-2-phenylvinyl]phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties, which help in protecting cells from oxidative stress.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.

Mécanisme D'action

Target of Action

The primary targets of phenolic compounds, such as 3-[(E)-2-phenylvinyl]phenol, are often proteins and enzymes in the body . Phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Mode of Action

Phenolic compounds, including 3-[(E)-2-phenylvinyl]phenol, interact with their targets in a variety of ways. They can potentiate the action of certain proteins or enzymes, or they can inhibit their function . The specific mode of action depends on the structure of the phenolic compound and the nature of its target .

Biochemical Pathways

Phenolic compounds are involved in various biochemical pathways. They are primarily biosynthesized by the shikimate and acetate-malonate pathways . The aceto-malonate pathway plays a significant role in the biosynthesis of phenolic compounds . In higher plants, this pathway is usually coupled with the phenylpropanoid pathway and leads to the formation of flavonoids .

Pharmacokinetics

The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). The Phenol-Explorer database provides comprehensive information on the in vivo metabolism and pharmacokinetics of dietary polyphenols .

Result of Action

The result of the action of phenolic compounds can vary widely. They can have antiseptic and disinfectant properties, be active against a wide range of micro-organisms, and be used to relieve itching . They can also undergo various reactions, including reactions with bases, reactive metals, diazonium salts, nitration, and bromination .

Action Environment

The action of phenolic compounds can be influenced by various environmental factors. For instance, the accumulation and biosynthesis of polyphenols in plants depend on many factors, including physiological–biochemical, molecular–genetic, and environmental factors . Furthermore, phenolic compounds can play key roles in the interaction between plants and their environment .

Analyse Biochimique

Biochemical Properties

3-[(E)-2-phenylvinyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds, including 3-[(E)-2-phenylvinyl]phenol, are known to exhibit antioxidant properties by scavenging free radicals and chelating metal ions . This compound can interact with enzymes such as peroxidases and catalases, which are involved in the detoxification of hydrogen peroxide. Additionally, 3-[(E)-2-phenylvinyl]phenol can bind to proteins and alter their conformation, affecting their activity and stability.

Cellular Effects

3-[(E)-2-phenylvinyl]phenol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds can modulate the activity of transcription factors, leading to changes in gene expression . 3-[(E)-2-phenylvinyl]phenol may also impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways. Furthermore, this compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins.

Molecular Mechanism

The molecular mechanism of action of 3-[(E)-2-phenylvinyl]phenol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 3-[(E)-2-phenylvinyl]phenol can inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(E)-2-phenylvinyl]phenol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 3-[(E)-2-phenylvinyl]phenol can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . The stability and degradation of this compound should be carefully monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of 3-[(E)-2-phenylvinyl]phenol vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, 3-[(E)-2-phenylvinyl]phenol may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-[(E)-2-phenylvinyl]phenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of metabolites that can be further conjugated and excreted . Additionally, 3-[(E)-2-phenylvinyl]phenol can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites in specific pathways.

Transport and Distribution

Within cells and tissues, 3-[(E)-2-phenylvinyl]phenol is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments . The localization and distribution of 3-[(E)-2-phenylvinyl]phenol can influence its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of 3-[(E)-2-phenylvinyl]phenol plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-[(E)-2-phenylvinyl]phenol may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-[(E)-2-phenylvinyl]phenol can be synthesized through various methods, including:

Nucleophilic Aromatic Substitution: This involves the substitution of an aryl halide with a nucleophile under specific conditions.

Preparation from Diazonium Salts: Aromatic primary amines can be treated with nitrous acid to form diazonium salts, which upon hydrolysis yield phenols.

Industrial Production Methods

Industrial production of phenolic compounds often involves the cumene process , where cumene (isopropylbenzene) is oxidized to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .

Analyse Des Réactions Chimiques

Types of Reactions

3-[(E)-2-phenylvinyl]phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Halogenation: Chlorine or bromine in the presence of a catalyst.

Nitration: Dilute nitric acid.

Major Products

Oxidation: Quinones.

Halogenation: Halogenated phenols.

Nitration: Nitro-phenols.

Comparaison Avec Des Composés Similaires

3-[(E)-2-phenylvinyl]phenol can be compared with other phenolic compounds such as:

Hydroxybenzene (Phenol): Both compounds have a hydroxyl group attached to an aromatic ring, but 3-[(E)-2-phenylvinyl]phenol has an additional styrene moiety, which enhances its biological activity.

Resveratrol: A phenolic compound found in grapes, known for its antioxidant properties.

These comparisons highlight the unique structural features and enhanced biological activities of 3-[(E)-2-phenylvinyl]phenol.

Propriétés

IUPAC Name |

3-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76425-88-2 | |

| Record name | Phenol, 3-(2-phenylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076425882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

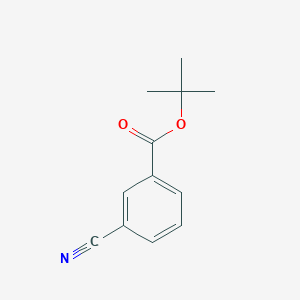

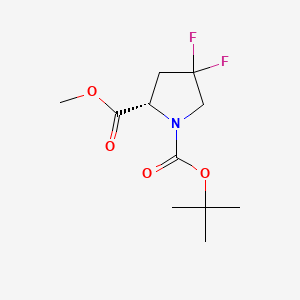

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

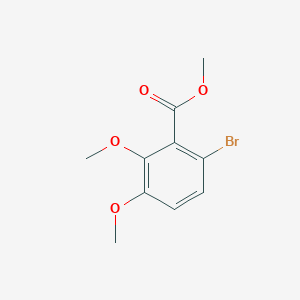

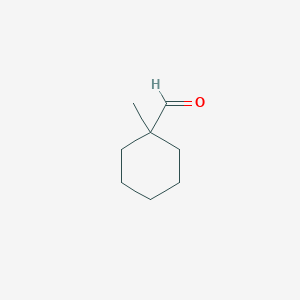

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

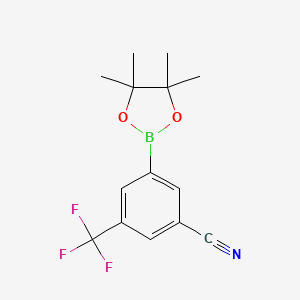

![Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine](/img/structure/B1312213.png)